N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide
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Overview
Description
N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as ML141, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML141 is a selective and potent inhibitor of the small GTPase, RhoA, which plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression.
Mechanism of Action
ML141 exerts its inhibitory effect on RhoA by binding to its effector-binding domain, preventing its interaction with downstream effectors. RhoA is a small GTPase that regulates the actin cytoskeleton and plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression. By inhibiting RhoA, ML141 disrupts these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ML141 has been shown to have several biochemical and physiological effects, including inhibition of RhoA-mediated cell migration and invasion, improvement of cardiac function, and improvement of cognitive function. ML141 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
ML141 has several advantages for lab experiments, including its high yield and purity, its selectivity for RhoA, and its potential therapeutic applications. However, ML141 also has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.
Future Directions
There are several future directions for ML141 research, including the development of more potent and selective RhoA inhibitors, the investigation of ML141's potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the development of ML141 analogs with improved efficacy and safety profiles could lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of ML141 involves the reaction of 2-sec-butylphenylamine with carbon disulfide to form N-(2-sec-butylphenyl)carbonothioyl-2-sec-butylbenzenamine. This intermediate is then reacted with 3-phenylacryloyl chloride in the presence of triethylamine to form ML141. The synthesis of ML141 has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Scientific Research Applications
ML141 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. ML141 has been shown to inhibit RhoA-mediated cell migration and invasion, making it a potential candidate for cancer therapy. Additionally, ML141 has been shown to improve cardiac function in animal models of heart failure, making it a potential therapeutic agent for cardiovascular diseases. ML141 has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for neurological disorders.
properties
IUPAC Name |
(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-3-15(2)17-11-7-8-12-18(17)21-20(24)22-19(23)14-13-16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H2,21,22,23,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKARXAIDIXVND-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.